molecular formula C17H13N3O5 B11951229 Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate CAS No. 853334-14-2

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate

Cat. No.: B11951229
CAS No.: 853334-14-2
M. Wt: 339.30 g/mol
InChI Key: GHEQUVBPYODRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate typically involves a multi-step process. One common method includes the 1,3-dipolar cycloaddition reaction between mesoionic oxazolo-pyridazinones and ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Antitumor Properties

Research has demonstrated that pyrrolo[1,2-b]pyridazines, including Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate, exhibit notable antitumor activities. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines, such as colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cells. The cytotoxicity was found to be dose-dependent, with some derivatives exhibiting higher anti-tumor activity than standard chemotherapeutic agents like cisplatin and doxorubicin .

Antibacterial and Anti-inflammatory Effects

Apart from antitumor properties, compounds in the pyrrolo[1,2-b]pyridazine class have also been evaluated for their antibacterial and anti-inflammatory activities. Studies indicate that these compounds can inhibit bacterial growth and modulate inflammatory responses, making them candidates for treating infections and inflammatory diseases .

Case Study 1: Cytotoxic Evaluation

A study conducted on a series of pyrrolo[1,2-b]pyridazines revealed that this compound exhibited significant cytotoxicity against human cancer cell lines. The results were compared to established chemotherapeutic agents, confirming the compound's potential as an anticancer agent. The IC50 values indicated a strong correlation between structural modifications and biological activity .

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing new derivatives of pyrrolo[1,2-b]pyridazine through cycloaddition reactions. The synthesized compounds were characterized using techniques such as NMR and HPLC, confirming the successful incorporation of the nitrobenzoyl group into the pyrrolopyridazine framework. This study emphasized the versatility of the synthetic route and its implications for developing new pharmacologically active compounds .

Mechanism of Action

The mechanism of action of ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially through redox reactions that generate reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a nitrobenzoyl group

Biological Activity

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo[1,2-b]pyridazine core with a nitrobenzoyl substituent. The molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4}, and it has a molecular weight of approximately 302.30 g/mol. The presence of the nitro group is critical as it enhances the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Formation of the pyrrolopyridazine scaffold.
  • Nitration : Introduction of the nitro group onto the benzoyl moiety.
  • Esterification : Finalizing the compound by attaching the ethyl ester group.

Anticancer Activity

Research indicates that compounds with a pyrrolo[1,2-b]pyridazine framework exhibit significant antiproliferative effects against various cancer cell lines. This compound has been shown to inhibit cell growth in vitro, with studies reporting IC50 values in the low micromolar range against human cancer cell lines such as:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)8.3
A549 (lung cancer)6.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria:

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The presence of the nitro group in this compound is crucial for its biological activity. Variations in substituents on the benzoyl ring significantly affect potency:

  • Nitro Group : Enhances electron-withdrawing capacity, increasing reactivity towards biological targets.
  • Alkyl Substituents : Modifications at the ester position can alter solubility and bioavailability.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, this compound was evaluated for its effects on tumor growth in xenograft models. Results showed a significant reduction in tumor volume compared to controls, suggesting its potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism contributing to its antibacterial properties.

Properties

CAS No.

853334-14-2

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

ethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate

InChI

InChI=1S/C17H13N3O5/c1-2-25-17(22)13-10-15(19-14(13)4-3-9-18-19)16(21)11-5-7-12(8-6-11)20(23)24/h3-10H,2H2,1H3

InChI Key

GHEQUVBPYODRAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.